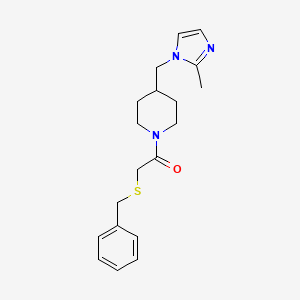
4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives involves the dehydrosulfurization reaction of starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium. For instance, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide was synthesized using a similar method and obtained in 84% yield, confirmed by 1H and 13C NMR spectroscopy data (Pavlova et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed through spectral analysis and X-ray diffraction studies. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established by spectral analysis and X-ray diffraction (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactions of thiadiazole derivatives often involve cyclization and condensation processes. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate includes the cyclization of thioamide with 2-chloroacetoacetate, yielding above 60% process yield (Li-jua, 2015).
Physical Properties Analysis
Physical properties of these compounds, such as solubility, melting point, and boiling point, are typically determined through standard laboratory methods. These properties are crucial for understanding the behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties of 1,3,4-thiadiazole derivatives are characterized by their reactivity in various chemical reactions, including their potential as biologically active agents. For example, some derivatives have shown moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized, demonstrating significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential for development into nematicides (Liu et al., 2022).
Antimicrobial Agents : The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their evaluation as antimicrobial agents have revealed potent activity against various bacterial and fungal strains, highlighting their potential as effective antimicrobial agents (Bikobo et al., 2017).
Anticancer Evaluation : Compounds containing the thiadiazole unit have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Chemical Properties and Mechanisms
Keto/Enol Equilibrium : Research on the keto/enol equilibrium of 1,3,4-thiadiazole-derived compounds in different solvents has provided insights into solvent-induced tautomerism, which is crucial for understanding their chemical behavior and potential biological activities (Matwijczuk et al., 2017).
Oxidative Dimerization : The oxidative dimerization of thioamides to generate 3,5-disubstituted 1,2,4-thiadiazoles using hypervalent iodine(V)-containing reagents showcases a method for synthesizing thiadiazole derivatives, potentially opening new avenues for the development of bioactive molecules (Patil et al., 2009).
Propriétés
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-2-26-15-10-8-13(9-11-15)17(25)21-18-22-23-19(28-18)27-12-16(24)20-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXYDVMWNZNPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)




![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)